molecular formula C8H8F2O B2947962 2,2-Difluoro-1-phenylethanol CAS No. 345-64-2

2,2-Difluoro-1-phenylethanol

Cat. No.: B2947962
CAS No.: 345-64-2
M. Wt: 158.148
InChI Key: XOYZGEQHDLLDHZ-SSDOTTSWSA-N
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Description

2,2-Difluoro-1-phenylethanol is an organic compound with the molecular formula C8H8F2O It is characterized by the presence of two fluorine atoms attached to the second carbon of the ethane chain, which is also bonded to a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction typically occurs under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2,2-difluoro-1-phenylacetaldehyde or 2,2-difluoro-1-phenylacetic acid.

    Reduction: The compound can be reduced to form 2,2-difluoro-1-phenylethane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: 2,2-Difluoro-1-phenylacetaldehyde, 2,2-Difluoro-1-phenylacetic acid.

    Reduction: 2,2-Difluoro-1-phenylethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-phenylethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylethanol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group allows for hydrogen bonding, which can affect the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

    2,2-Difluoroethanol: Similar in structure but lacks the phenyl group.

    1-Phenylethanol: Similar but lacks the fluorine atoms.

    2,2-Difluoro-1-phenylpropane: Similar but has an additional carbon in the chain.

Uniqueness: 2,2-Difluoro-1-phenylethanol is unique due to the combination of the phenyl group and the two fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,2-difluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGEQHDLLDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433092
Record name 2,2-difluoro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-64-2
Record name 2,2-difluoro-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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